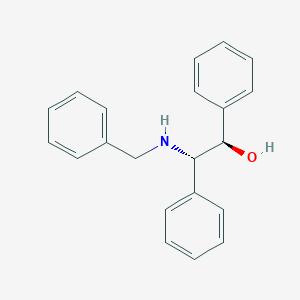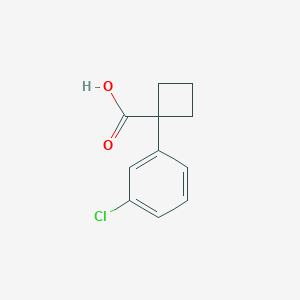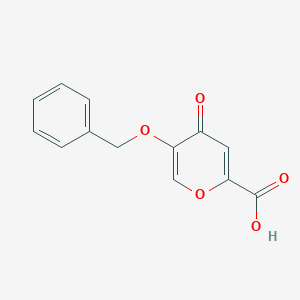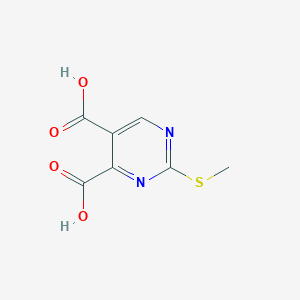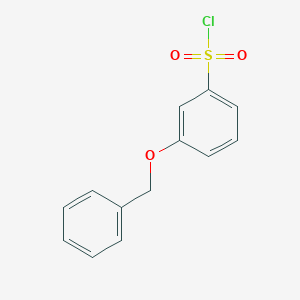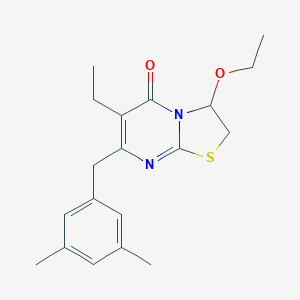
Trovirdine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trovirdine hydrochloride is a phenethylthiazolylthiourea derivative that acts as a non-nucleoside inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1). It has been studied for its potential in treating HIV infections and has shown promising results in inhibiting the replication of the virus in human T-cell lines and peripheral blood lymphocytes .
Wissenschaftliche Forschungsanwendungen
Trovirdine hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors and their interactions with the enzyme.
Biology: The compound is used in cell culture experiments to study its effects on HIV-1 replication and the spread of the virus.
Medicine: this compound has been investigated in clinical trials for its potential use in treating HIV infections.
Industry: The compound’s unique chemical properties make it a valuable tool in pharmaceutical research and development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trovirdine hydrochloride is synthesized through a series of chemical reactions involving the formation of the phenethylthiazolylthiourea core structure. The synthesis typically involves the reaction of phenethylamine with thiourea under specific conditions to form the desired compound. The reaction conditions include controlled temperature and pH to ensure the proper formation of the thiazolylthiourea structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production. The process also involves purification steps to obtain the compound in its pure hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Trovirdine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Wirkmechanismus
Trovirdine hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA, a crucial step in the viral replication process. This inhibition effectively reduces the replication and spread of the virus within the host cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Trovirdine hydrochloride is unique among non-nucleoside reverse transcriptase inhibitors due to its specific chemical structure and binding affinity to the reverse transcriptase enzyme. Its phenethylthiazolylthiourea core structure distinguishes it from other inhibitors, providing a different mechanism of action and potential for reduced resistance development .
Eigenschaften
CAS-Nummer |
148311-89-1 |
|---|---|
Molekularformel |
C13H14BrClN4S |
Molekulargewicht |
373.70 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
InChI-Schlüssel |
IUQKLSJRANLIKE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Kanonische SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Aussehen |
Solid powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




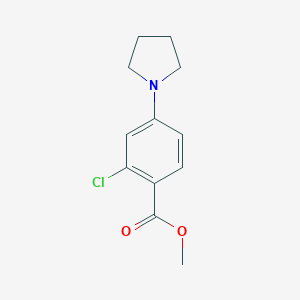
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
